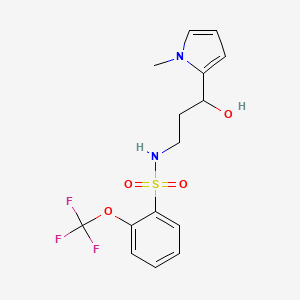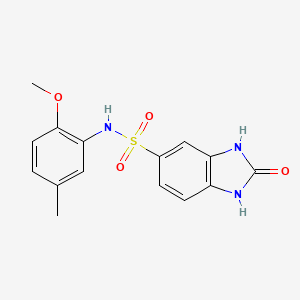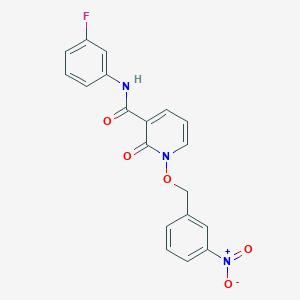![molecular formula C24H16F2N2O2 B2965053 4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide CAS No. 313275-06-8](/img/structure/B2965053.png)
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a benzamide derivative, which is an organic compound containing a carboxamido substituent attached to a benzene ring . Its structure suggests that it might have interesting chemical properties and could potentially be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple aromatic rings .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially participate in various chemical reactions. For example, it might undergo nucleophilic substitution reactions or could possibly act as a ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would all be determined by the nature of its chemical bonds and the overall shape of its molecule .Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide, due to its complex structure, has been a subject of interest in the synthesis and characterization of novel organic compounds. One study describes the synthesis of related naphthalene derivatives, focusing on the preparation and characterization of aromatic polyamides, highlighting the compound's relevance in materials science. These polyamides exhibit high thermal stability and solubility in polar solvents, suggesting their potential in high-performance material applications (Hsiao & Liou, 1998; Ghodke et al., 2021).
Anticancer Evaluation
Compounds structurally related to this compound have been evaluated for their anticancer properties. The synthesis and anticancer evaluation of certain derivatives demonstrate moderate activity against breast cancer cell lines, indicating the potential therapeutic applications of these compounds (Salahuddin et al., 2014).
Molecular Docking and Biological Activity
Investigations into novel 1,4-naphthoquinone derivatives, which share structural similarities with this compound, have explored their biological activity and potential as anticancer agents. These studies include molecular docking to predict interactions with biological targets, highlighting the compound's relevance in drug discovery and development (Ravichandiran et al., 2019).
Fluorescent Film for Aniline Vapor Detection
Derivatization of naphthalene diimide, closely related to the chemical structure of interest, has led to the development of a fluorescent film capable of detecting aniline vapor. This innovative application demonstrates the compound's potential in environmental monitoring and safety (Fan et al., 2016).
Antimicrobial Activity
Research has also extended to the antimicrobial evaluation of 2-(6-methoxy-2-naphthyl)propionamide derivatives, which are structurally related, showcasing significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Helal et al., 2013).
Propiedades
IUPAC Name |
4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N2O2/c25-19-9-5-15(6-10-19)23(29)27-21-13-17-3-1-2-4-18(17)14-22(21)28-24(30)16-7-11-20(26)12-8-16/h1-14H,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNOQNYPNREATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2964971.png)

![2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol](/img/structure/B2964976.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2964978.png)


![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2964982.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2964984.png)
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2964985.png)
![N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2964986.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2964988.png)

